![molecular formula C16H13Cl2NO2 B15161592 4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide CAS No. 865284-48-6](/img/structure/B15161592.png)
4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide is an organic compound with a complex structure that includes chloro, methyl, and benzamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-methylacetophenone in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-chloroaniline under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and temperature control are crucial factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
- 4-Chloro-2-methylaniline
- 4-Chloro-N-[2-(diethylamino)ethyl]benzamide
Uniqueness
4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
865284-48-6 |
|---|---|
分子式 |
C16H13Cl2NO2 |
分子量 |
322.2 g/mol |
IUPAC名 |
4-chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H13Cl2NO2/c1-10-2-4-11(5-3-10)14(20)15(18)19-16(21)12-6-8-13(17)9-7-12/h2-9,15H,1H3,(H,19,21) |
InChIキー |
UQZFQMKZIOBFFM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)
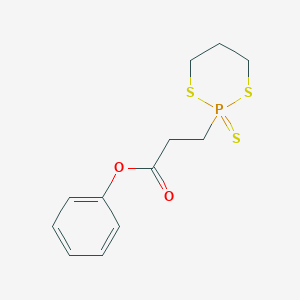
![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)
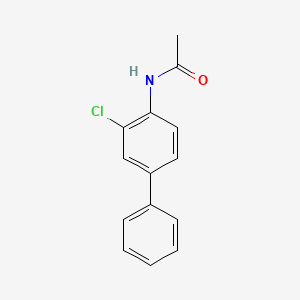
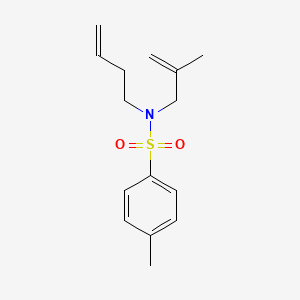
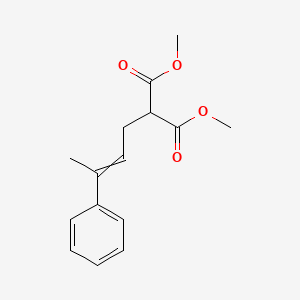
![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)
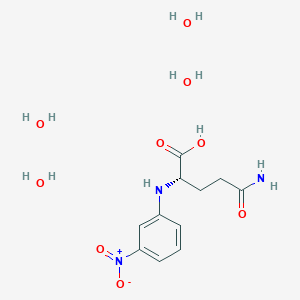
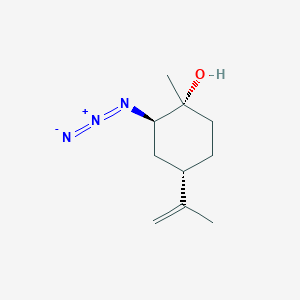


![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)

